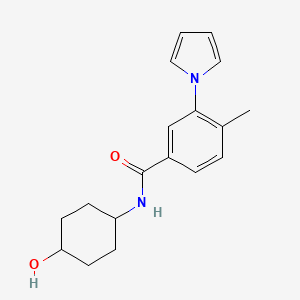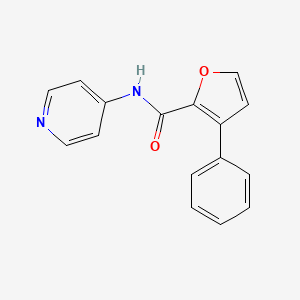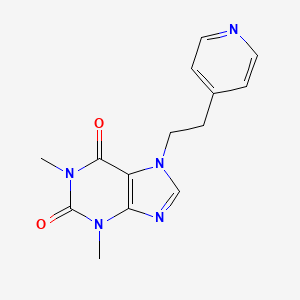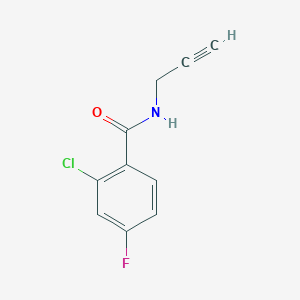
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide, also known as CP 55,940, is a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptors CB1 and CB2. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. CB1 receptors are mainly found in the brain, while CB2 receptors are mainly found in the immune system. Activation of CB1 receptors leads to analgesic and psychoactive effects, while activation of CB2 receptors leads to anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have anti-cancer effects, as it induces apoptosis in cancer cells. Additionally, it has been shown to have anti-epileptic effects and to reduce intraocular pressure in glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors CB1 and CB2, making it a useful tool for studying the physiological effects of these receptors. However, it also has some limitations. It is a synthetic compound, and its effects may not fully represent those of endogenous cannabinoids. Additionally, it has been shown to have some toxic effects, and caution should be exercised when using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940. One direction is the development of new synthetic cannabinoids with improved therapeutic properties. Another direction is the study of the interactions between N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 and other drugs or compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 and its potential therapeutic applications in various diseases.
Métodos De Síntesis
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 can be synthesized by reacting 4-cyanobenzyl chloride with 4-hydroxycyclohexylamine in the presence of triethylamine. The resulting intermediate is then reacted with 4-methyl-3-pyrrolin-1-ylbenzoyl chloride to obtain N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940.
Aplicaciones Científicas De Investigación
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, epilepsy, and glaucoma.
Propiedades
IUPAC Name |
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-4-5-14(12-17(13)20-10-2-3-11-20)18(22)19-15-6-8-16(21)9-7-15/h2-5,10-12,15-16,21H,6-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNAKDMGTZNAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)O)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)







![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)
